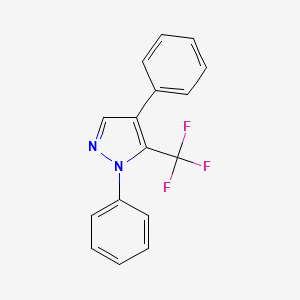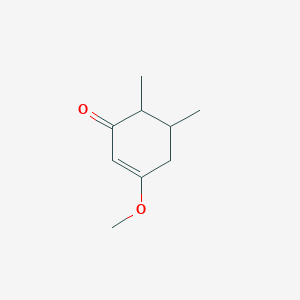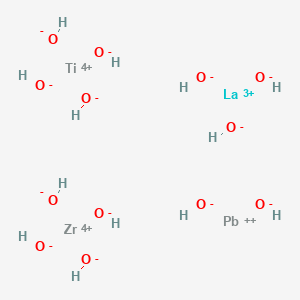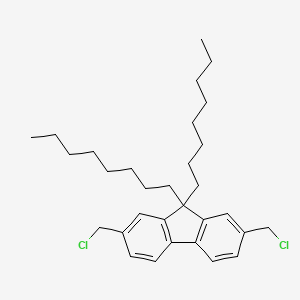
1,4-Diphenyl-5-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diphenyl-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with two phenyl groups and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Diphenyl-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of phenylhydrazine with 1,1,1-trifluoro-2-phenyl-2-propen-1-one under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Diphenyl-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism by which 1,4-Diphenyl-5-(trifluoromethyl)-1H-pyrazole exerts its effects involves interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In medicinal applications, the compound may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
1,4-Diphenyl-5-(trifluoromethyl)-1H-pyrazole: Unique due to the presence of both phenyl and trifluoromethyl groups, which confer distinct chemical properties.
1,4-Diphenyl-1H-pyrazole: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
1,4-Diphenyl-5-methyl-1H-pyrazole:
Uniqueness: The trifluoromethyl group in this compound imparts unique electronic properties, enhancing its stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity profiles.
Propiedades
Número CAS |
197907-34-9 |
|---|---|
Fórmula molecular |
C16H11F3N2 |
Peso molecular |
288.27 g/mol |
Nombre IUPAC |
1,4-diphenyl-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C16H11F3N2/c17-16(18,19)15-14(12-7-3-1-4-8-12)11-20-21(15)13-9-5-2-6-10-13/h1-11H |
Clave InChI |
AJMKXTIAGKPWKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide](/img/structure/B12580027.png)

![5H-Thiopyrano[4,3-e][1,3]benzothiazole](/img/structure/B12580037.png)

![Benzene, 1,3-dichloro-2-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-methoxy-](/img/structure/B12580040.png)
![N-Butyl-N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxybenzamide](/img/structure/B12580050.png)
![4-[(6-{4-[2-(Pyridin-4-YL)ethenyl]phenoxy}hexyl)oxy]benzoic acid](/img/structure/B12580055.png)

![2-(2-{2-[4-(Dodecyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12580076.png)
![Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy-](/img/structure/B12580083.png)
![10-oxa-2,9-diazatricyclo[5.3.0.02,5]deca-1(7),3,5,8-tetraene](/img/structure/B12580097.png)

![N-[(Pyridin-4-yl)methyl]pentacosa-10,12-diynamide](/img/structure/B12580117.png)
![N-[(Piperazin-1-yl)methylidene]methanesulfonamide](/img/structure/B12580119.png)
